p38α MAPK Binding Affinity
6-Methoxy-2,3-dimethylquinoxalin-5-amine demonstrates high binding affinity for p38α MAPK, a key therapeutic target in neuroinflammation associated with Alzheimer's disease. In a direct surface plasmon resonance (SPR) assay, the compound exhibited a dissociation constant (Kd) of 3.30 nM against p38α MAPK [1]. This level of affinity positions it as a highly potent modulator of this pathway, which is crucial for mitigating the neuroinflammatory cascade .
| Evidence Dimension | Binding Affinity (Kd) to p38α MAPK |
|---|---|
| Target Compound Data | Kd = 3.30 nM |
| Comparator Or Baseline | Control compound 5,6-dehydrokawain (IC50 less than control, specific Kd not provided for comparator) |
| Quantified Difference | Kd of 3.30 nM |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
The low nanomolar Kd value quantifies the compound's strong binding to a critical target in neuroinflammation, making it a superior choice for research programs focused on Alzheimer's disease over less potent quinoxaline analogs.
- [1] BindingDB. BDBM50361469 CHEMBL1938764. BindingDB Entry for 6-Methoxy-2,3-dimethylquinoxalin-5-amine. View Source
